
N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide, commonly known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound is widely used in scientific research due to its ability to enhance synaptic plasticity and improve cognitive function.
Scientific Research Applications
CX614 is widely used in scientific research to investigate the role of AMPA receptors in synaptic plasticity and cognitive function. It has been shown to enhance long-term potentiation (LTP) and improve memory consolidation in animal models. CX614 has also been used to investigate the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
CX614 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, CX614 enhances the response of the receptor to glutamate, resulting in increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CX614 has been shown to enhance LTP and improve memory consolidation in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. CX614 has neuroprotective effects and has been shown to reduce cell death in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CX614 is a potent and selective positive allosteric modulator of AMPA receptors, making it a valuable tool for investigating the role of these receptors in synaptic plasticity and cognitive function. However, CX614 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to achieve sustained effects. Additionally, CX614 is not orally bioavailable and must be administered through injection or infusion.
Future Directions
There are several future directions for research on CX614. One area of interest is the development of more potent and selective AMPA receptor modulators that can overcome the limitations of CX614. Another area of interest is the investigation of the therapeutic potential of CX614 for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of CX614 in synaptic plasticity and cognitive function in humans needs to be further investigated.
Synthesis Methods
The synthesis of CX614 involves the reaction of 6-methylpyridine-3-carboxylic acid with cyclohexylamine and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain CX614 in its pure form. The synthesis of CX614 is relatively simple and can be carried out in a laboratory setting.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(14-7-5-4-6-8-14)15(18)13-10-9-12(2)16-11-13/h9-11,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPIBZOTJGGCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
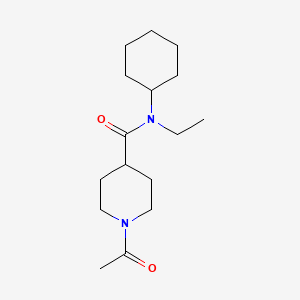
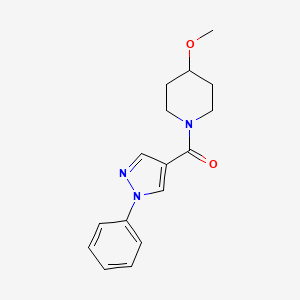
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)

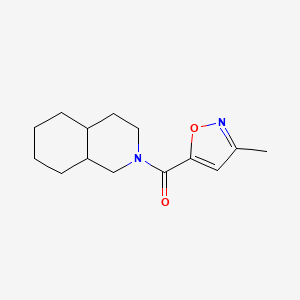
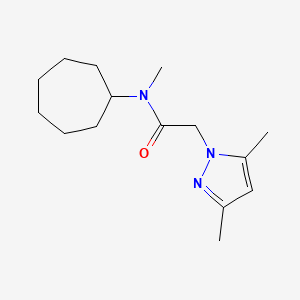
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
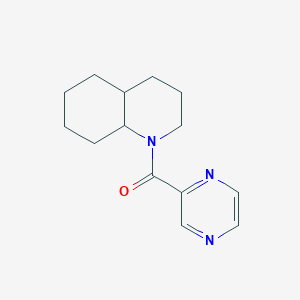
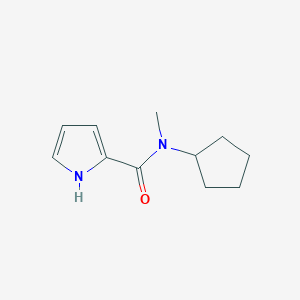

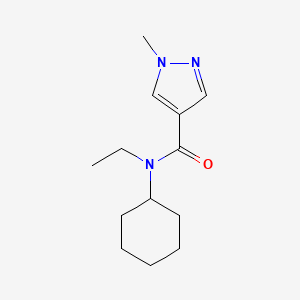
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
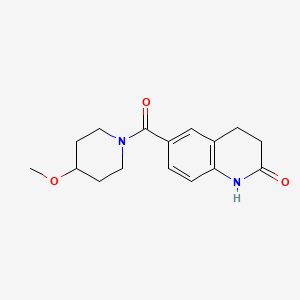
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
